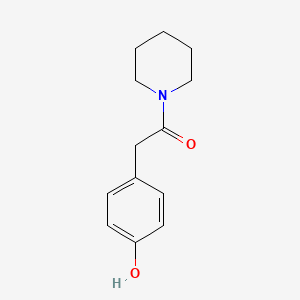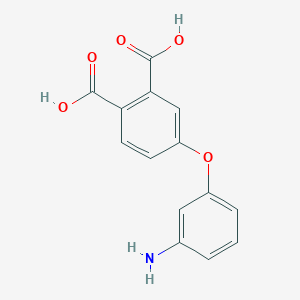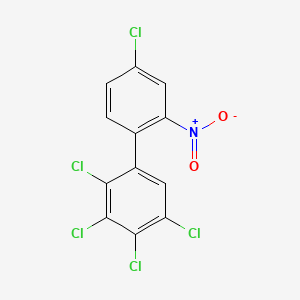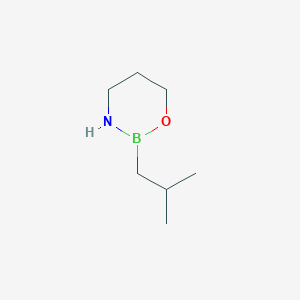
2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate is a chemical compound with the molecular formula C8H12N2O4S It is characterized by the presence of a diazonium group, an ethoxy group, and a sulfanyl group attached to a hex-2-en-3-olate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a mineral acid such as hydrochloric acid (HCl). The reaction is carried out at low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Substitution: The diazonium group can participate in nucleophilic substitution reactions, leading to the formation of azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.
Substitution: Nucleophiles such as phenols, amines, and thiols can react with the diazonium group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Azo compounds and other substituted derivatives.
Applications De Recherche Scientifique
2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of azo compounds and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The specific pathways involved depend on the nature of the nucleophiles and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate
- 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate
- (1Z)-2-Diazonio-1-ethoxy-6-oxo-1-hepten-1-olate
Uniqueness
2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to other diazonium compounds. This uniqueness makes it valuable for specific applications where the sulfanyl group plays a crucial role in the desired chemical transformations.
Propriétés
Numéro CAS |
115399-61-6 |
|---|---|
Formule moléculaire |
C8H12N2O3S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
ethyl 2-diazo-3-oxo-6-sulfanylhexanoate |
InChI |
InChI=1S/C8H12N2O3S/c1-2-13-8(12)7(10-9)6(11)4-3-5-14/h14H,2-5H2,1H3 |
Clé InChI |
ZTRADNJWHHARKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=[N+]=[N-])C(=O)CCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


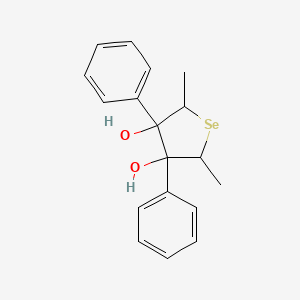
![4-{2-[2-Methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14304959.png)
![{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14304963.png)
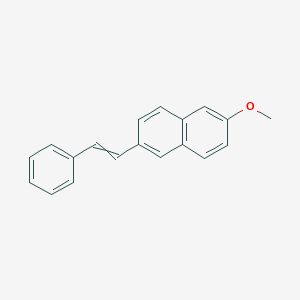
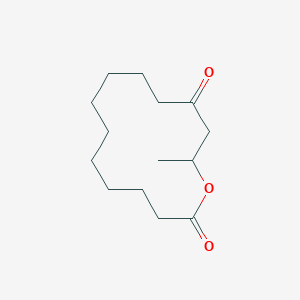
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
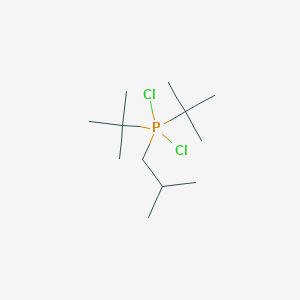
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)
